molecular formula C5H8N4O B13992683 3-methyl-5-oxo-4H-pyrazole-1-carboximidamide CAS No. 27623-72-9

3-methyl-5-oxo-4H-pyrazole-1-carboximidamide

Cat. No.: B13992683
CAS No.: 27623-72-9
M. Wt: 140.14 g/mol
InChI Key: CLKWKXLKGJNIEV-UHFFFAOYSA-N
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Description

3-methyl-5-oxo-4H-pyrazole-1-carboximidamide is a heterocyclic compound with the molecular formula C5H8N4O. It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-oxo-4H-pyrazole-1-carboximidamide typically involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide. This reaction is carried out in an ethanolic solution and requires refluxing for 4-8 hours . The resulting product can be further modified to obtain various derivatives by reacting with different hydrazonoyl chlorides and bromoacetyl derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-oxo-4H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-methyl-5-oxo-4H-pyrazole-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-5-oxo-4H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of the epidermal growth factor receptor kinase (EGFR), inhibiting its activity . This inhibition can lead to the suppression of cancer cell proliferation. The compound’s structure allows it to form stable complexes with various enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-5-oxo-4H-pyrazole-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with enzymes and its potential anticancer properties make it a valuable compound for further research and development.

Properties

CAS No.

27623-72-9

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

3-methyl-5-oxo-4H-pyrazole-1-carboximidamide

InChI

InChI=1S/C5H8N4O/c1-3-2-4(10)9(8-3)5(6)7/h2H2,1H3,(H3,6,7)

InChI Key

CLKWKXLKGJNIEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C(=N)N

Origin of Product

United States

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